Home > Products > Screening Compounds P86930 > Natriuretic peptide, C-type
Natriuretic peptide, C-type - 127869-51-6

Natriuretic peptide, C-type

Catalog Number: EVT-243247
CAS Number: 127869-51-6
Molecular Formula: C93H157N27O28S3
Molecular Weight: 2197.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Natriuretic peptide, C-type (CNP) is a member of the natriuretic peptide family, a group of structurally related but genetically distinct hormones/paracrine factors that play crucial roles in various physiological processes. [] CNP, primarily considered a neuropeptide, is found in the brain and vascular endothelial cells. [] While all natriuretic peptides regulate blood volume and pressure, CNP is distinguished by its primary role in long bone growth. [, ]

CNP exerts its biological effects by binding to natriuretic peptide receptor-B (NPR-B), a transmembrane guanylyl cyclase. [, ] Upon binding, NPR-B catalyzes the synthesis of cyclic guanosine monophosphate (cGMP), a secondary messenger that activates downstream signaling pathways. []

Atrial Natriuretic Peptide (ANP)

    Compound Description: Atrial natriuretic peptide (ANP), also known as atrial natriuretic factor (ANF), is a cardiac hormone primarily synthesized and secreted by the atria of the heart. ANP plays a crucial role in regulating blood pressure and fluid balance by promoting vasodilation, natriuresis (sodium excretion), and diuresis (water excretion). It exerts its effects by binding to and activating natriuretic peptide receptor A (NPR-A), leading to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels. [, , , , , , , , , , , , , , , , , , , , ]

Brain Natriuretic Peptide (BNP)

    Compound Description: Brain natriuretic peptide (BNP) is primarily synthesized and released by the ventricles of the heart in response to increased wall stress. Like ANP, BNP also regulates blood pressure and fluid balance through vasodilation, natriuresis, and diuresis. It primarily acts through natriuretic peptide receptor A (NPR-A). Clinically, BNP serves as a valuable biomarker for diagnosing and monitoring heart failure due to its elevated levels in individuals with the condition. [, , , , , , ]

Urodilatin

    Compound Description: Urodilatin is a natriuretic peptide primarily synthesized and released by the kidney. It plays a role in regulating sodium and water excretion, thereby influencing blood pressure and fluid balance. Like ANP and BNP, urodilatin primarily acts through natriuretic peptide receptor A (NPR-A). [, ]

    Compound Description: N-terminal pro-B-type natriuretic peptide (NT-proBNP) is the inactive N-terminal fragment cleaved from the prohormone of BNP. Despite its lack of biological activity, NT-proBNP serves as a clinically valuable biomarker for heart failure. Its longer half-life compared to BNP makes it a more stable marker in circulation. [, ]

C-type Natriuretic Peptide (1-22) [Tyr0]

    Compound Description: C-type natriuretic peptide (1-22) [Tyr0], also referred to as [Tyr0]-CNP(1-22), is a synthetic analog of CNP used in research. This specific form of CNP includes a tyrosine residue at position 0, which is commonly used for radiolabeling to facilitate tracking and binding studies. []

Des-[Gln116,Ser117,Gly118,Leu119,Gly120]rANP-(102-121)

    Compound Description: Des-[Gln116,Ser117,Gly118,Leu119,Gly120]rANP-(102-121) is a synthetic peptide analog of ANP designed to specifically target and bind to natriuretic peptide receptor-C (NPR-C). It acts as a competitive antagonist at NPR-C, blocking the binding and actions of other natriuretic peptides, such as ANP, BNP, and potentially CNP. []

Carboxy-PTIO

    Compound Description: Carboxy-PTIO is a synthetic compound that acts as a scavenger of nitric oxide (NO). It is often used in research to investigate the role of NO in various physiological and pathological processes. []

NG-Nitro-L-arginine (L-NNA)

    Compound Description: NG-Nitro-L-arginine (L-NNA) is a compound that inhibits nitric oxide synthase (NOS), the enzyme responsible for producing NO. It is often employed in research to investigate the role of NO in various biological systems. []

Atropine

    Compound Description: Atropine is a naturally occurring alkaloid derived from the Atropa belladonna plant (deadly nightshade). It acts as a competitive antagonist at muscarinic acetylcholine receptors, blocking the actions of acetylcholine at these receptors. []

Source

C-Type natriuretic peptide is synthesized mainly in the endothelial cells of blood vessels and cardiac tissues. It is also produced in smaller amounts in the central nervous system, specifically within neurons. The gene encoding C-Type natriuretic peptide, known as NPPC, is located on chromosome 2 and consists of two exons .

Classification

C-Type natriuretic peptide belongs to a larger family of natriuretic peptides that includes:

  • Atrial Natriuretic Peptide: Primarily produced in the atria of the heart.
  • Brain Natriuretic Peptide: Secreted mainly by the ventricles of the heart.
  • Dendroaspis Natriuretic Peptide: Found in certain snake venoms.
  • Urodilatin: A renal natriuretic peptide.

These peptides share structural similarities, including a conserved 17-amino acid ring structure essential for receptor binding .

Synthesis Analysis

Methods

The synthesis of C-Type natriuretic peptide begins with the transcription of the NPPC gene into messenger RNA. This mRNA is then translated into a precursor protein known as prepro-CNP, which consists of 126 amino acids. Following translation, a signal peptide is cleaved off to produce pro-CNP, which is 103 amino acids long. Pro-CNP is subsequently processed by furin, an enzyme that cleaves it into a biologically active form known as CNP-53 (53 amino acids) and further into CNP-22 (22 amino acids), which is the predominant active form .

Technical Details

The processing of pro-CNP involves:

  • Furin Cleavage: Converts pro-CNP to CNP-53.
  • Further Processing: CNP-53 can be further cleaved into CNP-22 through unknown mechanisms.

The regulation of C-Type natriuretic peptide synthesis can be influenced by various factors such as shear stress, transforming growth factor-beta, and other neurohormonal signals .

Molecular Structure Analysis

Structure

C-Type natriuretic peptide has a unique three-dimensional structure characterized by:

  • A cyclic conformation stabilized by disulfide bonds.
  • A core sequence that is highly conserved across species.

The primary structure consists of 22 amino acids for the active form (CNP-22), which plays a critical role in its biological activity .

Data

The molecular weight of C-Type natriuretic peptide (CNP-22) is approximately 2,600 Da. The peptide's structure allows it to interact specifically with its receptors, facilitating its physiological functions .

Chemical Reactions Analysis

Reactions

C-Type natriuretic peptide primarily interacts with its receptors to exert biological effects:

  • Binding to Natriuretic Peptide Receptor-C: This receptor mediates internalization and degradation of the peptide.
  • Activation of Guanylate Cyclase: Binding to Natriuretic Peptide Receptor-A and Receptor-B activates guanylate cyclase, leading to increased levels of cyclic guanosine monophosphate within target cells.

These interactions result in various physiological responses including vasodilation and inhibition of cell proliferation in cardiac fibroblasts .

Technical Details

C-Type natriuretic peptide's interactions with receptors are characterized by:

  • High affinity for Natriuretic Peptide Receptor-C.
  • Activation of intracellular signaling pathways that modulate vascular tone and cardiac function.
Mechanism of Action

Process

C-Type natriuretic peptide exerts its effects through:

  1. Receptor Binding: It binds primarily to Natriuretic Peptide Receptor-C, leading to internalization.
  2. Signal Transduction: Activation of guanylate cyclase results in increased cyclic guanosine monophosphate levels, promoting vasodilation and inhibiting hypertrophic responses in cardiomyocytes.

This mechanism highlights its role in cardiovascular protection and regulation .

Data

Studies indicate that C-Type natriuretic peptide can prevent hypertrophy in cardiomyocytes under stress conditions such as angiotensin II exposure. Its anti-hypertrophic effects are mediated through cyclic guanosine monophosphate-dependent pathways .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 2,600 Da for CNP-22.
  • Solubility: Highly soluble in aqueous solutions due to its polypeptide nature.

Chemical Properties

  • Stability: Sensitive to enzymatic degradation; primarily metabolized by neutral endopeptidase.
  • Reactivity: Engages with specific receptors leading to downstream signaling cascades.

Relevant studies suggest that the half-life of C-Type natriuretic peptide in circulation is relatively short due to rapid clearance mechanisms involving receptor-mediated endocytosis .

Applications

C-Type natriuretic peptide has significant scientific applications:

  • Cardiovascular Research: Investigated for its potential therapeutic roles in heart failure and hypertension management.
  • Diagnostic Tools: Used as a biomarker for cardiovascular diseases due to its involvement in fluid balance and vascular function.
  • Pharmacological Interventions: Targeting C-Type natriuretic peptide signaling pathways may offer innovative treatment strategies for various cardiovascular disorders .

Properties

CAS Number

127869-51-6

Product Name

Natriuretic peptide, C-type

IUPAC Name

(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,43S,49S,52R)-52-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]acetyl]amino]-40-(4-aminobutyl)-49-benzyl-28-[(2S)-butan-2-yl]-31-(3-carbamimidamidopropyl)-34-(carboxymethyl)-16,22-bis(hydroxymethyl)-10,37,43-tris(2-methylpropyl)-19-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carboxylic acid

Molecular Formula

C93H157N27O28S3

Molecular Weight

2197.6 g/mol

InChI

InChI=1S/C93H157N27O28S3/c1-12-52(10)76-91(146)104-42-72(127)108-65(44-122)88(143)114-57(26-30-149-11)82(137)118-64(43-121)80(135)103-39-70(125)106-58(31-48(2)3)78(133)101-41-74(129)110-68(92(147)148)47-151-150-46-67(109-73(128)40-100-77(132)54(23-16-18-27-94)111-89(144)66(45-123)119-85(140)59(32-49(4)5)105-69(124)37-96)90(145)116-62(35-53-21-14-13-15-22-53)79(134)102-38-71(126)107-60(33-50(6)7)84(139)112-55(24-17-19-28-95)81(136)115-61(34-51(8)9)86(141)117-63(36-75(130)131)87(142)113-56(83(138)120-76)25-20-29-99-93(97)98/h13-15,21-22,48-52,54-68,76,121-123H,12,16-20,23-47,94-96H2,1-11H3,(H,100,132)(H,101,133)(H,102,134)(H,103,135)(H,104,146)(H,105,124)(H,106,125)(H,107,126)(H,108,127)(H,109,128)(H,110,129)(H,111,144)(H,112,139)(H,113,142)(H,114,143)(H,115,136)(H,116,145)(H,117,141)(H,118,137)(H,119,140)(H,120,138)(H,130,131)(H,147,148)(H4,97,98,99)/t52-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,76-/m0/s1

InChI Key

UHSBKBYWHCBDCJ-DYGWFTAGSA-N

Synonyms

C Type Natriuretic Peptide
C Type Natriuretic Peptide 22
C Type Natriuretic Peptide 53
C-Type Natriuretic Peptide
C-Type Natriuretic Peptide-22
C-Type Natriuretic Peptide-53
CNP-22
CNP-53
Natriuretic Peptide, C Type
Natriuretic Peptide, C-Type
Natriuretic Peptide-22, C-Type
Natriuretic Peptide-53, C-Type
Peptide, C-Type Natriuretic
Peptide-22, C-Type Natriuretic
Peptide-53, C-Type Natriuretic

Canonical SMILES

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCCN)CC(C)C)CC2=CC=CC=C2)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CN)C(=O)O)CC(C)C)CO)CCSC)CO

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CC(C)C)CCCCN)CC(C)C)CC2=CC=CC=C2)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)CN)C(=O)O)CC(C)C)CO)CCSC)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.